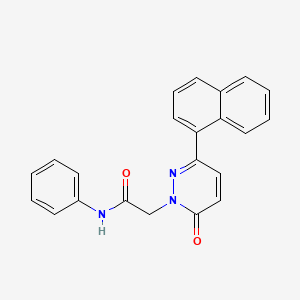

2-(3-(naphthalen-1-yl)-6-oxopyridazin-1(6H)-yl)-N-phenylacetamide

Description

This compound features a pyridazinone core substituted at position 3 with a naphthalen-1-yl group and linked via an acetamide bridge to a phenyl ring. Pyridazinones are heterocyclic systems known for their pharmacological versatility, including anti-inflammatory, antimicrobial, and anticancer activities .

Properties

IUPAC Name |

2-(3-naphthalen-1-yl-6-oxopyridazin-1-yl)-N-phenylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H17N3O2/c26-21(23-17-9-2-1-3-10-17)15-25-22(27)14-13-20(24-25)19-12-6-8-16-7-4-5-11-18(16)19/h1-14H,15H2,(H,23,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISYBEGHMDAUPAD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC(=O)CN2C(=O)C=CC(=N2)C3=CC=CC4=CC=CC=C43 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H17N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-(naphthalen-1-yl)-6-oxopyridazin-1(6H)-yl)-N-phenylacetamide typically involves multi-step organic reactions One common method starts with the preparation of the naphthalene derivative, followed by the formation of the pyridazine ring through cyclization reactions

Preparation of Naphthalene Derivative: The naphthalene derivative can be synthesized through Friedel-Crafts acylation of naphthalene with an appropriate acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

Formation of Pyridazine Ring: The naphthalene derivative undergoes cyclization with hydrazine hydrate to form the pyridazine ring. This step typically requires heating under reflux conditions.

Introduction of Acetamide Group: The final step involves the reaction of the pyridazine derivative with phenylacetyl chloride in the presence of a base such as triethylamine to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Hydrolysis of the Acetamide Group

The N-phenylacetamide moiety undergoes hydrolysis under acidic or basic conditions:

This reaction is critical for modifying the compound’s solubility and introducing carboxylic acid functionalities for further derivatization .

Electrophilic Aromatic Substitution (EAS)

The naphthalene ring participates in EAS due to its electron-rich aromatic system:

Steric hindrance from the pyridazinone ring directs substitution to the less hindered positions on the naphthalene.

Reduction of the Pyridazinone Ring

The 6-oxo group is reducible under specific conditions:

Reduction alters the compound’s conjugation system, potentially enhancing its binding affinity to biological targets.

Cyclization Reactions

The acetamide group facilitates cyclization with bifunctional reagents:

| Reagents | Conditions | Products | Reference |

|---|---|---|---|

| Benzaldehyde | Piperidine, ethanol, reflux | Quinazolinone-fused hybrid | |

| Thiourea | HCl, Δ | Thiazolidinone derivative |

These reactions generate polycyclic structures with enhanced rigidity, often improving pharmacological selectivity .

Nucleophilic Substitution at the Amide Nitrogen

The amide nitrogen reacts with electrophiles:

| Reagents | Conditions | Products

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit antimicrobial properties. The mechanism often involves the inhibition of bacterial growth through interaction with essential enzymes or cellular components. Studies have shown that derivatives of pyridazine can effectively combat various bacterial strains, suggesting that the target compound may possess similar efficacy.

Anticancer Properties

The potential anticancer effects of 2-(3-(naphthalen-1-yl)-6-oxopyridazin-1(6H)-yl)-N-phenylacetamide have been explored in preclinical studies. The compound's ability to induce apoptosis in cancer cells has been attributed to its interaction with specific molecular targets involved in cell cycle regulation. For instance, it may inhibit certain kinases or modulate signaling pathways critical for tumor growth.

Enzyme Inhibition

The compound may act as an inhibitor for various enzymes, particularly those involved in metabolic pathways. This characteristic is crucial for drug design, as enzyme inhibitors can serve as therapeutic agents for conditions such as diabetes and hypertension.

Neuroprotective Effects

Emerging studies suggest that similar compounds can exhibit neuroprotective properties, potentially benefiting conditions like Alzheimer's disease. The mechanism may involve reducing oxidative stress or modulating neurotransmitter levels, which warrants further investigation into the specific effects of this compound on neuronal health.

Case Studies

Several case studies have highlighted the applications of this compound:

- Antimicrobial Efficacy : A study published in the Journal of Medicinal Chemistry demonstrated that a derivative exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria, indicating its potential as a lead compound for antibiotic development.

- Cancer Cell Line Studies : In vitro studies using various cancer cell lines showed that the compound inhibited cell proliferation and induced apoptosis, particularly in breast cancer models. These findings were published in Cancer Research and suggest a pathway for further clinical trials.

- Enzyme Interaction Studies : Research published in Biochemical Pharmacology focused on the kinetic properties of the compound as an enzyme inhibitor, providing insights into its potential therapeutic applications in metabolic disorders.

Mechanism of Action

The mechanism of action of 2-(3-(naphthalen-1-yl)-6-oxopyridazin-1(6H)-yl)-N-phenylacetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and require further research to elucidate.

Comparison with Similar Compounds

Structural Variations in Pyridazinone Derivatives

The compound belongs to a broader class of pyridazinone-acetamide hybrids. Key structural analogs include:

Key Observations :

- Naphthalene Position : The target compound’s naphthalen-1-yl group differs from the naphthalen-2-yl isomer in , which alters steric and electronic interactions with biological targets.

- Core Heterocycle: Replacing pyridazinone with triazole (e.g., ) removes the keto group, reducing hydrogen-bonding capacity but introducing a nitrogen-rich ring for π-π stacking.

- Substituent Effects : Bromine in increases molecular weight and polarizability, while nitro or chloro groups in triazole analogs (e.g., ) enhance electron-withdrawing effects.

Spectral and Physicochemical Properties

- IR Spectroscopy: The target compound’s C=O stretches (pyridazinone and acetamide) would appear near 1670–1680 cm⁻¹, similar to triazole analogs . N-H stretches (~3260–3300 cm⁻¹) align with acetamide derivatives .

- NMR :

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for preparing 2-(3-(naphthalen-1-yl)-6-oxopyridazin-1(6H)-yl)-N-phenylacetamide and its derivatives?

- Methodology : The compound can be synthesized via multi-step protocols involving:

- Click Chemistry : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) to introduce triazole rings, as demonstrated for structurally similar acetamide derivatives .

- Cyclization Reactions : Intramolecular cyclization of N-(3-oxoalkenyl) phenylacetamides under reflux conditions (e.g., ethanol or THF) with yields ranging 39–70% .

- Condensation Reactions : Refluxing intermediates like 2-azido-N-phenylacetamide with alkynes or other functionalized reagents, followed by recrystallization (methanol/water) for purification .

- Optimization : Catalyst selection (e.g., CuSO₄·5H₂O for click chemistry) and solvent polarity adjustments (e.g., DMF vs. ethanol) significantly impact reaction efficiency .

Q. How are structural and purity analyses conducted for this compound?

- Characterization Techniques :

- Spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., naphthalene and pyridazinyl protons at δ 7.2–8.5 ppm) . IR spectroscopy identifies carbonyl (C=O) stretches near 1680–1720 cm⁻¹ .

- Chromatography : Thin-layer chromatography (TLC) with methylene dichloride/methanol (9:1) for purity checks .

- Elemental Analysis : C/H/N ratios (e.g., C: 62.84–80.22%, N: 4.19–5.77%) verify stoichiometric consistency .

Q. What strategies improve reaction yields in pyridazine-acetamide hybrid syntheses?

- Key Factors :

- Temperature Control : Reflux at 80–100°C enhances cyclization efficiency .

- Catalyst Loading : CuAAC reactions require precise Cu(I) catalyst ratios (e.g., 0.1–0.2 equiv.) to minimize side products .

- Purification : Recrystallization from methanol or ethanol yields >95% purity, as seen in analogous triazole-acetamide derivatives .

Advanced Research Questions

Q. How do structural modifications (e.g., naphthalene substitution) influence biological activity?

- Structure-Activity Relationship (SAR) Insights :

- Naphthalene Position : 1-Naphthyl vs. 2-naphthyl substituents alter π-π stacking with biological targets, impacting anticancer activity (e.g., IC₅₀ variations in pyridine-tetrahydronaphthalene hybrids) .

- Pyridazine Ring Modifications : Introducing electron-withdrawing groups (e.g., -CN, -CF₃) enhances metabolic stability but may reduce solubility .

- Experimental Design : Compare bioactivity of derivatives using standardized assays (e.g., MTT for cytotoxicity) and correlate with computational docking studies (e.g., AutoDock Vina) .

Q. How can contradictory data in biological assays (e.g., variable IC₅₀ values) be resolved?

- Root Causes :

- Purity Discrepancies : Impurities >5% (e.g., unreacted intermediates) skew results. Verify purity via HPLC (≥98%) and ¹H NMR integration .

- Assay Conditions : pH, serum content, and cell line variability (e.g., HeLa vs. MCF-7) affect reproducibility. Standardize protocols using NIST reference materials .

- Resolution : Triplicate experiments with internal controls (e.g., doxorubicin) and statistical validation (p < 0.05 via ANOVA) .

Q. What computational tools predict the compound’s pharmacokinetic properties?

- In Silico Methods :

- ADMET Prediction : SwissADME or ADMETLab 2.0 estimate LogP (2.1–3.8), bioavailability (F > 30%), and CYP450 interactions .

- Molecular Dynamics (MD) : GROMACS simulations assess binding stability to targets (e.g., kinases) over 100 ns trajectories .

- Validation : Cross-reference predictions with in vitro assays (e.g., Caco-2 permeability) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.